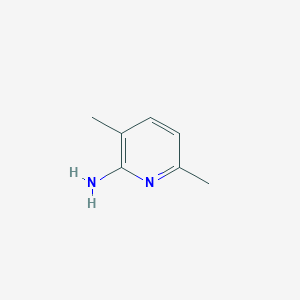

3,6-Dimethyl-2-pyridinamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,6-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-5-3-4-6(2)9-7(5)8/h3-4H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMKUXXLKIOVQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342141 | |

| Record name | 3,6-Dimethyl-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823-61-0 | |

| Record name | 3,6-Dimethyl-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,6-Dimethyl-2-pyridinamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 3,6-Dimethyl-2-pyridinamine, a substituted pyridine derivative of interest in various chemical and pharmaceutical research domains. This document outlines its fundamental physicochemical characteristics, detailed experimental protocols for its analysis, and a prospective workflow for its investigation as a potential bioactive compound.

Core Chemical Properties

This compound, also known by its IUPAC name 3,6-dimethylpyridin-2-amine, is a solid organic compound.[1][2] Its chemical structure consists of a pyridine ring substituted with two methyl groups at positions 3 and 6, and an amino group at position 2.

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 3,6-dimethylpyridin-2-amine | [3] |

| Synonyms | 2-Amino-3,6-dimethylpyridine, 3,6-Lutidine-2-amine | [3] |

| CAS Number | 823-61-0 | [3] |

| Molecular Formula | C₇H₁₀N₂ | [3] |

| Molecular Weight | 122.17 g/mol | [3] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 223 °C | [1] |

| Flash Point | 111 °C | [1] |

| SMILES | CC1=CC=C(C)C(N)=N1 | [4] |

| pKa | 7.31 ± 0.50 (Predicted) | [1] |

Experimental Protocols

Detailed methodologies for the characterization of this compound are crucial for its identification and quality control. Below are standard experimental protocols for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 400 MHz or higher field spectrometer.

-

Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

The resulting spectrum should be referenced to the residual solvent peak. The expected signals would correspond to the aromatic protons and the protons of the two methyl groups and the amino group.[5]

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum with proton decoupling.

-

A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

The spectrum will show distinct signals for each unique carbon atom in the molecule.[5]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Characteristic peaks are expected for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the methyl and aromatic groups, and C=C and C=N stretching of the pyridine ring.[6]

-

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Infuse the sample solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

The molecular ion peak should correspond to the calculated molecular weight of this compound.[7]

-

-

Tandem Mass Spectrometry (MS/MS):

-

To obtain structural information, select the molecular ion peak for fragmentation.

-

The resulting fragmentation pattern can be analyzed to confirm the structure of the molecule.

-

Synthesis and Potential Applications

General Synthesis Approach

Substituted aminopyridines can be synthesized through various methods. A common approach involves the amination of a corresponding bromopyridine derivative. For this compound, a potential synthetic route could involve the reaction of 2-bromo-3,6-dimethylpyridine with an ammonia source under catalytic conditions.[8] A patent describes a process for preparing 2-amino-alkylpyridines, including 2-amino-3,6-dimethylpyridine, by passing a mixture of ammonia and a diaminotoluene derivative over a catalyst at elevated temperatures.[9]

Caption: A generalized workflow for the synthesis of this compound.

Potential Biological Activity and Drug Discovery Workflow

While specific biological activities for this compound are not extensively documented in publicly available literature, aminopyridine derivatives are a well-known class of compounds in medicinal chemistry with a broad range of biological targets.[10][11][12][13] For instance, various substituted aminopyridines have been investigated as kinase inhibitors, antimicrobial agents, and for their effects on the central nervous system.[10][11][12][13]

Given the interest in pyridine derivatives for drug discovery, a logical workflow for investigating the potential of this compound as a therapeutic agent is proposed below.

Caption: A logical workflow for the investigation of this compound in a drug discovery context.

This guide serves as a foundational resource for researchers and professionals engaged in the study and application of this compound. The provided data and protocols are intended to facilitate further investigation into the properties and potential uses of this compound.

References

- 1. 823-61-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound | C7H10N2 | CID 578956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]

- 10. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,6-Dimethyl-2-pyridinamine (CAS number 823-61-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dimethyl-2-pyridinamine, with the CAS number 823-61-0, is a substituted aminopyridine that holds potential as a scaffold in medicinal chemistry and drug discovery. Its structural features, including the pyridine ring and amino and methyl substitutions, make it an interesting candidate for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, safety, and a discussion of its potential biological activities based on related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and in the design of experimental studies.

| Property | Value | Reference |

| CAS Number | 823-61-0 | [1][2] |

| Molecular Formula | C₇H₁₀N₂ | [1] |

| Molecular Weight | 122.17 g/mol | [1] |

| IUPAC Name | 3,6-dimethylpyridin-2-amine | [1] |

| Synonyms | 2-Amino-3,6-dimethylpyridine | [1][3] |

| Physical Form | Solid | [2] |

| Melting Point | 50-52 °C | [3] |

| Boiling Point | 223 °C at 760 mmHg | [3] |

| Purity | Typically ≥97% | [2] |

| InChI Key | HWMKUXXLKIOVQZ-UHFFFAOYSA-N | [2] |

| SMILES | CC1=CC=C(N)N=C1C | [1] |

| Storage Temperature | 2-8°C | [2] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be inferred from general methods for the synthesis of substituted aminopyridines. A common approach involves the cyclization of a diketone with a nitrile-containing compound in the presence of a base.

A proposed synthetic workflow for the preparation and characterization of this compound is illustrated in the following diagram.

Caption: A logical workflow for the synthesis and characterization of this compound.

Experimental Protocols

General Procedure for Synthesis (Hypothetical):

A mixture of hexane-2,5-dione and a suitable aminating reagent would be reacted under conditions that favor cyclization and aromatization to the pyridine ring. The reaction would likely be carried out in a suitable solvent and may require a catalyst.

A related synthesis of 3,6-dimethylpyridazine involves the reaction of hexane-2,5-dione with hydrazine monohydrate in ethanol, followed by dehydrogenation using a palladium on carbon catalyst.[4] A similar strategy could potentially be adapted for the synthesis of this compound.

Characterization Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compound.

-

Mass Spectrometry (MS): GC-MS or LC-MS would be used to determine the molecular weight and fragmentation pattern, further confirming the identity of the product.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule, such as the N-H and C=N bonds.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of the final compound. Elemental analysis can also be used to confirm the empirical formula.

Potential Biological Activities and Mechanism of Action

Currently, there is a lack of specific studies detailing the biological activity and mechanism of action of this compound. However, the broader class of dimethylpyridine derivatives has been investigated for various therapeutic applications. These studies on structurally related compounds can provide valuable insights into the potential pharmacological profile of this compound.

-

Antitubercular Activity: Several pyridine-2-methylamine derivatives have been identified as inhibitors of MmpL3, a crucial transporter in Mycobacterium tuberculosis, suggesting that dimethylpyridine scaffolds could be explored for the development of new antitubercular agents.[5]

-

Antileishmanial Activity: Derivatives of 2-amino-4,6-dimethylpyridine have demonstrated in vitro and in vivo activity against Leishmania mexicana.[6] The proposed mechanism for some of these compounds involves the inhibition of protein and DNA synthesis in the parasite.[6]

-

Receptor Modulation: Dihydropyridine derivatives, which share the pyridine core, are known to interact with various receptors, including P2X receptors.[7] This suggests that this compound could potentially modulate the activity of certain receptors.

-

Enzyme Inhibition: The pyridine nucleus is a common feature in many enzyme inhibitors.[8][9] Depending on its three-dimensional structure and electronic properties, this compound could potentially inhibit the activity of various enzymes, a hypothesis that warrants experimental investigation.

Given the absence of specific biological data for this compound, a hypothetical workflow for its initial biological screening is proposed below.

Caption: A proposed workflow for the initial biological evaluation of this compound.

Safety and Handling

Based on available safety information for this compound, the following hazard statements have been identified:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]

-

P264: Wash skin thoroughly after handling.[2]

-

P270: Do not eat, drink or smoke when using this product.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For detailed safety information, it is recommended to consult the full Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound (CAS 823-61-0) is a chemical compound with well-defined physicochemical properties. While its specific biological activities and mechanism of action remain to be elucidated, its structural similarity to other biologically active dimethylpyridine derivatives suggests that it may hold promise in various therapeutic areas, including infectious diseases and oncology. Further research is warranted to explore its pharmacological profile and to determine its potential as a lead compound in drug discovery programs. The synthetic and analytical workflows provided in this guide offer a framework for researchers to produce and characterize this compound for further investigation.

References

- 1. This compound | C7H10N2 | CID 578956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. 3,6-Dimethyl Pyridazine synthesis - chemicalbook [chemicalbook.com]

- 5. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo antileishmanial activity of 2-amino-4,6-dimethylpyridine derivatives against Leishmania mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In search of selective P2 receptor ligands: interaction of dihydropyridine derivatives at recombinant rat P2X(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,6-dimethylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 3,6-dimethylpyridin-2-amine. It details its chemical structure, identifiers, and physicochemical properties. While experimental spectroscopic data for this specific isomer is limited, this guide presents predicted spectral information and discusses analytical methodologies. Furthermore, a generalized synthesis protocol is outlined based on established reactions for related compounds. The guide also explores the potential biological significance of the aminopyridine scaffold, a core component of this molecule, in the context of drug discovery and development, drawing on the known activities of structurally related compounds.

Chemical Structure and Identifiers

3,6-dimethylpyridin-2-amine is a substituted pyridine derivative with the systematic IUPAC name 3,6-dimethylpyridin-2-amine.[1] The molecule consists of a pyridine ring with an amino group at the 2-position and methyl groups at the 3- and 6-positions.

Below is a table summarizing the key chemical identifiers for this compound.

| Identifier | Value | Reference |

| CAS Number | 823-61-0 | [1] |

| PubChem CID | 578956 | [1] |

| IUPAC Name | 3,6-dimethylpyridin-2-amine | [1] |

| Molecular Formula | C₇H₁₀N₂ | [1] |

| Canonical SMILES | CC1=C(N=C(C=C1)C)N | [1] |

| InChI | InChI=1S/C7H10N2/c1-5-3-4-6(2)9-7(5)8/h3-4H,1-2H3,(H2,8,9) | [1] |

| InChIKey | HWMKUXXLKIOVQZ-UHFFFAOYSA-N | [1] |

Physicochemical Properties

A summary of the known and computed physicochemical properties of 3,6-dimethylpyridin-2-amine is provided in the table below.

| Property | Value | Reference |

| Molecular Weight | 122.17 g/mol | [1] |

| Exact Mass | 122.084398 g/mol | [2] |

| Melting Point | 50-52 °C | |

| XLogP3 | 1.3 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 0 | [1] |

Spectroscopic Data (Predicted and Comparative)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and amino group protons.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH (C4-H) | 6.5 - 7.5 | Doublet |

| Aromatic CH (C5-H) | 6.0 - 7.0 | Doublet |

| Amino NH₂ | 4.0 - 5.5 | Broad Singlet |

| Methyl CH₃ (C6-CH₃) | 2.2 - 2.5 | Singlet |

| Methyl CH₃ (C3-CH₃) | 2.0 - 2.3 | Singlet |

Note: Chemical shifts are highly dependent on the solvent used.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 (C-NH₂) | 158 - 162 |

| C6 (C-CH₃) | 155 - 159 |

| C4 | 135 - 140 |

| C5 | 110 - 115 |

| C3 (C-CH₃) | 115 - 120 |

| C6-CH₃ | 20 - 25 |

| C3-CH₃ | 15 - 20 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 3,6-dimethylpyridin-2-amine will exhibit characteristic absorption bands for the amino group and the aromatic ring. As a primary amine, it is expected to show two N-H stretching bands.[3]

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | 3400 - 3500 | Medium |

| N-H Stretch (symmetric) | 3300 - 3400 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium-Weak |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium-Weak |

| N-H Bend | 1580 - 1650 | Strong |

| C=C and C=N Stretch (aromatic ring) | 1400 - 1600 | Medium-Strong |

| C-N Stretch (aromatic amine) | 1250 - 1335 | Strong |

Mass Spectrometry

A mass spectrum for 3,6-dimethylpyridin-2-amine is available, showing the molecular ion peak.[2]

| m/z | Interpretation |

| 122.08 | Molecular Ion (M⁺) |

| 107 | [M - CH₃]⁺ |

Experimental Protocols

Proposed Synthesis of 3,6-dimethylpyridin-2-amine

A specific, high-yield synthesis for 3,6-dimethylpyridin-2-amine is not well-documented in the literature. However, a plausible synthetic route can be derived from methods used for analogous aminopyridines. One such approach is the amination of a corresponding halogenated pyridine precursor. A patent describes the formation of 2-amino-3,6-dimethylpyridine in a product mixture from the reaction of 2,4-diaminotoluene with ammonia over a γ-aluminum oxide catalyst at high temperature and pressure, suggesting that amination of substituted pyridines is a viable, though potentially unselective, route.[4]

Generalized Protocol for Amination of a Halogenated Pyridine:

This protocol is a general representation and would require optimization for the specific synthesis of 3,6-dimethylpyridin-2-amine from a precursor like 2-chloro-3,6-dimethylpyridine.

Materials:

-

2-Chloro-3,6-dimethylpyridine (or other suitable halogenated precursor)

-

Ammonia (aqueous or gaseous) or a primary amine

-

Catalyst (e.g., copper(I) oxide, palladium-based catalyst)

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., ethylene glycol, DMF, or toluene)

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

To a reaction vessel (e.g., a Schlenk tube or a pressure reactor) under an inert atmosphere, add the halogenated pyridine precursor, the catalyst, and the base.

-

Add the solvent to the mixture.

-

Introduce the aminating agent (ammonia or primary amine).

-

Seal the vessel and heat the reaction mixture to the required temperature (typically ranging from 60 to 150 °C) with stirring.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup, typically involving extraction with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product using a suitable method, such as column chromatography or recrystallization, to obtain the desired 3,6-dimethylpyridin-2-amine.

Logical Relationships and Visualization

The following diagram illustrates the logical relationships between the chemical name, its structure, and its key identifiers.

Caption: Chemical identity map for 3,6-dimethylpyridin-2-amine.

Biological and Pharmacological Context

While specific biological activity data for 3,6-dimethylpyridin-2-amine is not extensively reported, the aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry.[5] Aminopyridine derivatives have demonstrated a wide range of pharmacological activities, making them attractive starting points for drug discovery programs.

Known Activities of the Aminopyridine Scaffold:

-

Antitubercular Agents: Pyridine-2-methylamine derivatives have been identified as potent inhibitors of MmpL3, a crucial transporter in Mycobacterium tuberculosis, highlighting their potential in developing new treatments for tuberculosis.[6]

-

Anticancer Properties: Certain dimethylpyridine derivatives have shown significant inhibitory activity against cyclooxygenase (COX) enzymes and cytotoxic effects against various cancer cell lines.[7] Additionally, some aminopyridine derivatives have been investigated as selective inhibitors of fibroblast growth factor receptor 4 (FGFR4) for the treatment of hepatocellular carcinoma.[8]

-

Adenosine Receptor Ligands: Amino-3,5-dicyanopyridines have been synthesized and evaluated as ligands for adenosine receptors, which are implicated in various physiological processes and are targets for a range of therapeutic areas.[9]

-

Antiprotozoal Activity: The aminopyridine scaffold is being explored for the development of new drugs against neglected tropical diseases caused by protozoa, such as Chagas disease, human African trypanosomiasis, and leishmaniasis.[10]

-

Neurological Activity: 4-aminopyridine is a known potassium channel blocker used to improve walking in patients with multiple sclerosis.[10] Other aminopyridine derivatives have been investigated for their potential as antagonists of non-depolarizing muscle relaxants.[11]

Given the diverse biological roles of the aminopyridine core, 3,6-dimethylpyridin-2-amine represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The specific substitution pattern of the two methyl groups may influence its pharmacokinetic and pharmacodynamic properties, offering opportunities for the development of new chemical entities with improved potency, selectivity, or metabolic stability. Further biological evaluation of this compound and its derivatives is warranted to explore its full potential in drug discovery.

References

- 1. 3,6-Dimethyl-2-pyridinamine | C7H10N2 | CID 578956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]

- 5. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 6. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of the pharmacological actions of some new 4-aminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis Precursors of 2-Amino-3,6-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis precursors and methodologies for obtaining 2-amino-3,6-dimethylpyridine, a valuable pyridine derivative in pharmaceutical and materials science research. The following sections present quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.

Core Synthesis Strategies

The synthesis of 2-amino-3,6-dimethylpyridine, also known as 2-amino-3,6-lutidine, can be approached through several strategic pathways. The most prominent methods involve the functionalization of 3,6-dimethylpyridine (3,6-lutidine) or the construction of the pyridine ring from acyclic precursors. This guide will focus on two primary, high-yield strategies:

-

Nitration of 3,6-Lutidine followed by Reduction: A classic and reliable method involving the introduction of a nitro group at the 2-position of the pyridine ring, which is subsequently reduced to the desired amino group.

-

Amination of 2-Halo-3,6-dimethylpyridine: A versatile approach that utilizes a halogenated lutidine derivative as a precursor for the introduction of the amino group, often through modern cross-coupling reactions.

A less common, direct approach involves the high-temperature amination of substituted aromatic compounds.

Data Presentation: Comparison of Synthesis Routes

The following table summarizes the quantitative data for the key synthesis routes to 2-amino-3,6-dimethylpyridine, providing a clear comparison of their efficiencies.

| Route | Precursor(s) | Key Reagents | Reaction Conditions | Yield (%) |

| 1 | 2,4-Diaminotoluene, Ammonia | γ-Aluminum oxide catalyst | High temperature and pressure | 11.6 |

| 2 | 3,6-Dimethylpyridine (3,6-Lutidine) | Nitrating agent (e.g., HNO₃/H₂SO₄), Reducing agent (e.g., Fe/HCl, H₂/Pd-C) | Nitration: 0-25 °C; Reduction: Varies with reagent | Not specified in literature |

| 3 | 2-Halo-3,6-dimethylpyridine | Ammonia or an ammonia equivalent, Palladium catalyst and ligand (for Buchwald-Hartwig) | Varies depending on the amination method | Not specified in literature |

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of 2-amino-3,6-dimethylpyridine.

Route 1: Direct Amination of 2,4-Diaminotoluene

This method, while direct, provides a lower yield of the target compound.

Experimental Protocol:

A mixture of 2,4-diaminotoluene and ammonia is passed through a reactor containing a γ-aluminum oxide catalyst at elevated temperature and pressure. The product mixture is then purified to isolate 2-amino-3,6-dimethylpyridine. A specific example from the literature reports a yield of 11.6% when a molar ratio of 60:1 ammonia to 2,4-diaminotoluene is used.[1]

Route 2: Synthesis via Nitration and Reduction of 3,6-Lutidine

This two-step process is a more conventional and potentially higher-yielding approach.

Step 1: Nitration of 3,6-Lutidine to 2-Nitro-3,6-dimethylpyridine

Experimental Protocol:

To a stirred solution of 3,6-dimethylpyridine in concentrated sulfuric acid, a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature (typically 0-10 °C). After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period. The mixture is then carefully poured onto ice, and the resulting solution is neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude 2-nitro-3,6-dimethylpyridine. The product is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or chromatography.

Step 2: Reduction of 2-Nitro-3,6-dimethylpyridine to 2-Amino-3,6-dimethylpyridine

Experimental Protocol:

Several methods are available for the reduction of the nitro group.[1][2]

-

Using Iron in Acidic Medium: To a mixture of 2-nitro-3,6-dimethylpyridine and iron powder in a solvent such as ethanol or acetic acid, a catalytic amount of hydrochloric acid is added. The mixture is heated to reflux with stirring for several hours. After the reaction is complete, the mixture is cooled, and the iron salts are filtered off. The filtrate is concentrated, and the residue is neutralized with a base to precipitate the 2-amino-3,6-dimethylpyridine.

-

Catalytic Hydrogenation: 2-Nitro-3,6-dimethylpyridine is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) and a catalyst (e.g., 10% Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (typically at a pressure of 1-5 atm) and stirred at room temperature until the reaction is complete (monitored by TLC or GC). The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield the desired product.

Route 3: Synthesis via Amination of 2-Halo-3,6-dimethylpyridine

This route offers a modern and highly versatile approach, particularly with the use of palladium-catalyzed cross-coupling reactions.

Step 1: Halogenation of 3,6-Lutidine to 2-Halo-3,6-dimethylpyridine

The synthesis of 2-chloro- or 2-bromo-3,6-dimethylpyridine can be achieved through various methods, including the Sandmeyer reaction from 2-amino-3,6-dimethylpyridine (if available) or direct halogenation under specific conditions.

Step 2: Amination of 2-Halo-3,6-dimethylpyridine

Experimental Protocol (Buchwald-Hartwig Amination): [3][4][5][6][7]

In an inert atmosphere glovebox, a reaction vessel is charged with 2-halo-3,6-dimethylpyridine, a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOtBu, Cs₂CO₃). A solvent (e.g., toluene, dioxane) and an amine source (e.g., ammonia, benzophenone imine, or an appropriate ammonia equivalent) are then added. The reaction mixture is heated to a specific temperature (typically 80-120 °C) and stirred for the required time. After completion, the reaction is cooled, diluted with a solvent, and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography to afford 2-amino-3,6-dimethylpyridine.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic pathways and workflows.

Caption: Direct amination of 2,4-diaminotoluene.

Caption: Synthesis via nitration and reduction.

Caption: Synthesis via halogenation and amination.

Caption: Buchwald-Hartwig amination workflow.

References

- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. dmaccpanel.cpaneldev.princeton.edu [dmaccpanel.cpaneldev.princeton.edu]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 3,6-Dimethyl-2-pyridinamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dimethyl-2-pyridinamine, also known as 2-Amino-3,6-dimethylpyridine, is a substituted pyridine derivative with the chemical formula C₇H₁₀N₂. As a member of the aminopyridine class, it holds significant interest for researchers in medicinal chemistry and materials science. The 2-aminopyridine scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, antibacterial, and antihistaminic properties.[1] The strategic placement of methyl groups on the pyridine ring can significantly influence the molecule's steric and electronic properties, thereby affecting its reactivity, binding affinity to biological targets, and pharmacokinetic profile.

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its spectral characteristics and a discussion of its synthesis and potential reactivity. This document is intended to serve as a valuable resource for professionals engaged in drug discovery, chemical synthesis, and materials research.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀N₂ | [2] |

| Molecular Weight | 122.17 g/mol | [2] |

| CAS Number | 823-61-0 | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 50-52 °C | [3] |

| Boiling Point | 223 °C | [3] |

| pKa (Predicted) | 7.31 ± 0.50 | [3] |

| Flash Point | 111 °C | [3] |

| Solubility | General solubility in organic solvents like chloroform and dichloromethane has been noted for similar aminopyridine structures.[4] However, specific quantitative data for this compound is not readily available in the literature. | |

| Storage Temperature | Room temperature, under an inert atmosphere, and protected from light. Recommended storage at 2-8°C is also cited. | [3] |

Structural Identifiers:

| Identifier | Value | Reference(s) |

| InChI | 1S/C7H10N2/c1-5-3-4-6(2)9-7(5)8/h3-4H,1-2H3,(H2,8,9) | [2] |

| InChIKey | HWMKUXXLKIOVQZ-UHFFFAOYSA-N | [2] |

| SMILES | CC1=CC=C(C)N=C1N | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While a comprehensive set of experimentally verified spectra for this specific isomer is not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 122, corresponding to the molecular weight of this compound.[2] A significant fragment at m/z = 121 may also be observed, corresponding to the loss of a hydrogen atom.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the methyl group protons. The two aromatic protons on the pyridine ring will appear as doublets in the aromatic region (typically δ 6.0-8.5 ppm). The two methyl groups will each appear as a singlet in the aliphatic region (typically δ 2.0-2.5 ppm), with their exact chemical shifts influenced by their position on the ring. The two protons of the primary amine group will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The five carbons of the pyridine ring will resonate in the downfield region (typically δ 100-160 ppm), with the carbon bearing the amino group (C2) and the methyl-substituted carbons (C3 and C6) having characteristic chemical shifts. The two methyl carbons will appear in the upfield region (typically δ 15-25 ppm). The chemical shifts for pyridine carbons are generally C2: ~150 ppm, C3: ~124 ppm, and C4: ~136 ppm, which will be influenced by the substituents in this compound.[5]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands for this compound include:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description | Reference(s) |

| N-H Stretching (Amine) | 3400-3250 | Two bands are expected for a primary amine, corresponding to symmetric and asymmetric stretching vibrations. | [6] |

| C-H Stretching (Aromatic) | 3100-3000 | Characteristic of C-H bonds on the pyridine ring. | |

| C-H Stretching (Aliphatic) | 3000-2850 | Corresponding to the C-H bonds of the methyl groups. | |

| N-H Bending (Amine) | 1650-1580 | A characteristic bending vibration for primary amines. | [6] |

| C=C and C=N Stretching | 1600-1450 | Multiple bands are expected due to the aromatic pyridine ring. | [7] |

| C-N Stretching | 1335-1250 | For aromatic amines. | [6] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for its practical application.

Synthesis of this compound

While several methods exist for the synthesis of substituted aminopyridines, a specific, high-yield protocol for this compound is not extensively detailed in readily available literature. One patented method describes its formation as part of a product mixture.

General Synthetic Approach (from patent literature):

A potential route involves the reaction of 2,4-diaminotoluene with ammonia at high temperature and pressure over a γ-aluminum oxide catalyst. This process yields a mixture of aminodimethylpyridines, including 2-amino-3,6-dimethylpyridine.[8] Subsequent purification would be necessary to isolate the desired isomer.

Caption: General synthesis workflow for aminodimethylpyridines.

Alternative Aminopyridine Synthesis (Chichibabin Reaction):

The classic Chichibabin reaction, involving the reaction of a pyridine with sodium amide in a non-polar solvent, is a common method for synthesizing 2-aminopyridines.[9] However, its application to substituted pyridines can be complex and may lead to mixtures of isomers.

General Protocol for NMR Sample Preparation

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

General Protocol for FT-IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid compound with dry potassium bromide and pressing it into a thin disc. Alternatively, for a solid probe, acquire the spectrum directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the FT-IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Caption: General workflow for spectroscopic analysis.

Reactivity and Biological Significance

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of the pyridine ring and the amino and methyl substituents.

-

Nucleophilicity: The amino group is a primary nucleophilic site, capable of reacting with a variety of electrophiles. The pyridine nitrogen is also a nucleophilic center, though its basicity and nucleophilicity can be modulated by the electronic effects of the substituents.

-

Aromatic Substitution: The pyridine ring can undergo electrophilic aromatic substitution, with the position of substitution directed by the activating amino and methyl groups.

-

Coordination Chemistry: As a bidentate ligand, 2-aminopyridines can coordinate to metal centers through both the pyridine nitrogen and the exocyclic amino nitrogen, forming stable metal complexes.[1][10] This property is of interest in the development of new catalysts and materials. For instance, 2-aminopyridines have been shown to react with ruthenium carbonyl clusters to form hydrido trinuclear clusters.[11]

Biological Significance and Drug Development

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active compounds.[1][10][12] These compounds have shown a broad spectrum of pharmacological activities, including:

-

Enzyme Inhibition: Substituted 2-aminopyridines have been developed as potent and selective inhibitors of various enzymes, such as neuronal nitric oxide synthase (nNOS).[13]

-

Antimicrobial and Antiviral Activity: The 2-aminopyridine core is present in drugs with antibacterial and anti-HIV properties.[1]

-

Anti-inflammatory Effects: Several anti-inflammatory drugs, such as piroxicam and tenoxicam, contain the 2-aminopyridine structure.[1][9]

While specific biological activities for this compound have not been extensively reported, its structural similarity to known bioactive molecules suggests its potential as a building block for the synthesis of novel therapeutic agents. The methyl groups at the 3- and 6-positions can provide steric bulk and influence the lipophilicity, which may be exploited to fine-tune the binding affinity and pharmacokinetic properties of drug candidates.

Conclusion

This compound is a valuable chemical entity with a range of interesting physical and chemical properties. Its structural features, particularly the presence of the 2-aminopyridine scaffold, make it a compound of significant interest for further investigation in drug discovery and materials science. This technical guide has summarized the currently available data on this compound and provided an overview of its potential synthesis, reactivity, and biological significance. Further experimental work is warranted to fully elucidate its spectroscopic properties, develop optimized synthetic routes, and explore its potential applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C7H10N2 | CID 578956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. lookchem.com [lookchem.com]

- 5. testbook.com [testbook.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chimia.ch [chimia.ch]

- 8. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]

- 9. 2-Aminopyridine - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 13. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties and Solubility Determination of 3,6-Dimethyl-2-pyridinamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3,6-Dimethyl-2-pyridinamine (CAS No: 823-61-0) is a substituted pyridine derivative.[1][2] Understanding the solubility of this compound in various solvents is a critical parameter for a wide range of applications, including chemical synthesis, purification, formulation development, and in vitro/in vivo studies. Accurate solubility data is essential for ensuring reproducible experimental results and for the development of robust and scalable processes. This guide provides a framework for the systematic determination of the solubility of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties for this compound is presented below. This data has been compiled from various chemical databases and supplier information.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂ | PubChem[1] |

| Molecular Weight | 122.17 g/mol | PubChem[1] |

| CAS Number | 823-61-0 | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich |

| IUPAC Name | 3,6-dimethylpyridin-2-amine | PubChem[1] |

| Storage Temperature | 2-8°C | Sigma-Aldrich |

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in a range of common laboratory solvents is not extensively documented in peer-reviewed literature or publicly accessible databases. The following table is provided as a template for researchers to populate with their experimentally determined values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Water | |||

| Ethanol | |||

| Methanol | |||

| Acetone | |||

| Dichloromethane | |||

| Ethyl Acetate | |||

| Toluene | |||

| Dimethyl Sulfoxide (DMSO) | |||

| N,N-Dimethylformamide (DMF) | |||

| Acetonitrile | |||

| Tetrahydrofuran (THF) |

Experimental Protocol for Solubility Determination

The following protocol describes the isothermal shake-flask method, a widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.[3]

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Centrifuge (optional)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the dissolution process reaches equilibrium.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification (Chromatographic/Spectroscopic Method):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC or UV-Vis spectrophotometry method.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method and determine the concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for Solubility Determination

Conclusion

This technical guide provides essential physicochemical information for this compound and a detailed, standardized protocol for the experimental determination of its solubility. While specific quantitative data is currently lacking in the public domain, the methodologies and templates provided herein are intended to empower researchers to generate high-quality, reproducible solubility data. Such data is invaluable for advancing research and development activities involving this compound.

References

Spectroscopic Profile of 3,6-dimethylpyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,6-dimethylpyridin-2-amine (CAS No: 823-61-0). Due to the limited availability of experimental spectra in public domains, this document focuses on predicted spectroscopic data, supplemented with mass spectrometry information and established principles of spectroscopic interpretation for this class of compounds. The information herein is intended to support research, drug development, and quality control activities where the characterization of 3,6-dimethylpyridin-2-amine is required.

Molecular Structure and Properties

3,6-dimethylpyridin-2-amine is a substituted pyridine derivative with the following key properties:

-

Molecular Formula: C₇H₁₀N₂[1]

-

Molecular Weight: 122.17 g/mol [1]

-

IUPAC Name: 3,6-dimethylpyridin-2-amine[1]

-

Synonyms: 2-Amino-3,6-dimethylpyridine[1]

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for 3,6-dimethylpyridin-2-amine, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 3,6-dimethylpyridin-2-amine

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| H-4 | 7.2 - 7.4 | Doublet |

| H-5 | 6.5 - 6.7 | Doublet |

| NH₂ | 4.5 - 5.5 | Broad Singlet |

| CH₃ (at C-6) | 2.3 - 2.5 | Singlet |

| CH₃ (at C-3) | 2.1 - 2.3 | Singlet |

Note: Predicted data is derived from computational models and may vary from experimental values.

Table 2: Predicted ¹³C NMR Spectral Data for 3,6-dimethylpyridin-2-amine

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 | 158 - 162 |

| C-6 | 155 - 159 |

| C-4 | 135 - 139 |

| C-3 | 118 - 122 |

| C-5 | 112 - 116 |

| CH₃ (at C-6) | 22 - 26 |

| CH₃ (at C-3) | 16 - 20 |

Note: Predicted data is derived from computational models and may vary from experimental values.

Infrared (IR) Spectroscopy

An experimental IR spectrum for 3,6-dimethylpyridin-2-amine is not available in the searched databases. However, the expected characteristic absorption bands can be predicted based on its functional groups. As a primary aromatic amine, it will exhibit characteristic N-H stretching and bending vibrations, as well as C-N stretching and aromatic ring vibrations.

Table 3: Expected IR Absorption Bands for 3,6-dimethylpyridin-2-amine

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine) | Asymmetric & Symmetric Stretch | 3400 - 3250 (two bands)[2] | Medium |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium to Weak |

| C-H (Methyl) | Asymmetric & Symmetric Stretch | 2975 - 2850 | Medium |

| N-H (Amine) | Bending (Scissoring) | 1650 - 1580[2] | Medium to Strong |

| C=C, C=N (Aromatic Ring) | Ring Stretching | 1600 - 1450 | Medium to Strong |

| C-N (Aromatic Amine) | Stretch | 1335 - 1250[2] | Strong |

| N-H (Amine) | Wagging | 910 - 665 | Broad, Strong |

Mass Spectrometry (MS)

Mass spectrometry data provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for 3,6-dimethylpyridin-2-amine

| m/z | Relative Intensity | Interpretation |

| 122 | High | Molecular ion (M⁺) |

| 121 | High | [M-H]⁺ |

| 107 | Medium | [M-CH₃]⁺ |

| 94 | Medium | Further fragmentation |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3,6-dimethylpyridin-2-amine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The concentration should be adjusted to ensure good signal-to-noise ratio.

-

¹H NMR Spectroscopy:

-

Instrument: A 300 MHz or higher field NMR spectrometer.

-

Parameters:

-

Acquire a standard one-pulse proton spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).

-

Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to improve signal-to-noise or resolution.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 75 MHz or higher field NMR spectrometer.

-

Parameters:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).

-

Use a sufficient number of scans, which will be significantly higher than for ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

-

Employ a relaxation delay to ensure quantitative signal intensity if required.

-

Reference the spectrum to the solvent peak.

-

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of 3,6-dimethylpyridin-2-amine (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition (FT-IR):

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Parameters:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

The resulting spectrum should be displayed in terms of transmittance or absorbance.

-

-

Mass Spectrometry (MS)

-

Sample Introduction (Electron Ionization - EI):

-

For a volatile and thermally stable compound like 3,6-dimethylpyridin-2-amine, a direct insertion probe or gas chromatography (GC) inlet can be used.

-

-

Data Acquisition (GC-MS):

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC Parameters:

-

Use a suitable capillary column (e.g., DB-5ms).

-

Optimize the temperature program to ensure good separation and peak shape.

-

Use helium as the carrier gas.

-

-

MS Parameters:

-

Use a standard electron ionization energy of 70 eV.

-

Scan a mass range appropriate for the compound (e.g., m/z 40-200).

-

The mass spectrum of the GC peak corresponding to 3,6-dimethylpyridin-2-amine is then recorded.

-

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like 3,6-dimethylpyridin-2-amine.

References

The Versatile Intermediate: A Technical Guide to 3,6-Dimethyl-2-pyridinamine

Abstract: 3,6-Dimethyl-2-pyridinamine is a pivotal chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its unique structural features, comprising a pyridine ring substituted with two methyl groups and an amino group, render it a valuable building block for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis protocols, and its role as a precursor in various chemical transformations. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀N₂ | [1][2] |

| Molecular Weight | 122.17 g/mol | [1][2] |

| CAS Number | 823-61-0 | [1][3] |

| Appearance | Solid | [4] |

| Purity | 97% | [4] |

| Storage Temperature | 2-8°C | [4] |

| InChI | InChI=1S/C7H10N2/c1-5-3-4-6(2)9-7(5)8/h3-4H,1-2H3,(H2,8,9) | [1][4] |

| InChIKey | HWMKUXXLKIOVQZ-UHFFFAOYSA-N | [1][4] |

| SMILES | Nc1nc(ccc1C)C | [1] |

Spectroscopic Data

| Spectroscopic Data | Value | Source(s) |

| Mass Spectrum (GC-MS) | The full spectrum is available in spectral databases. | [1] |

| Exact Mass | 122.084398 g/mol | [1] |

Synthesis of this compound

The synthesis of 2-aminopyridines can be achieved through various methods, with the Chichibabin reaction being a classic example. This reaction involves the amination of pyridine with sodium amide. For substituted pyridines like 3,6-dimethylpyridine, this reaction would introduce an amino group at the 2-position.

Experimental Protocol: Chichibabin Reaction (Generalized)

A generalized protocol for the synthesis of a 2-aminopyridine derivative via the Chichibabin reaction is as follows:

-

Reaction Setup: A solution of the corresponding substituted pyridine is prepared in an inert solvent (e.g., toluene, xylene) in a flask equipped with a reflux condenser and a mechanical stirrer.

-

Addition of Sodium Amide: Sodium amide is added portion-wise to the pyridine solution at an elevated temperature.

-

Reaction: The reaction mixture is heated under reflux for several hours to facilitate the amination process. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, the mixture is cooled, and the excess sodium amide is carefully quenched by the slow addition of water.

-

Extraction: The product is extracted from the aqueous layer using a suitable organic solvent.

-

Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as crystallization or column chromatography, to yield the pure 2-aminopyridine derivative.

A patent describes a process for the preparation of 2-amino-alkylpyridines from diaminotoluenes in the presence of ammonia and a catalyst, which resulted in a mixture containing 2-amino-3,6-dimethylpyridine.[5]

Caption: Synthesis of this compound.

Applications as a Chemical Intermediate

This compound serves as a versatile intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical industries. The amino group can be readily functionalized, and the pyridine ring can participate in various coupling reactions.

For instance, the amino group can be acylated, alkylated, or used to form heterocyclic rings. One common application of 2-aminopyridines is in the synthesis of kinase inhibitors, where the aminopyridine scaffold often serves as a key pharmacophore that interacts with the hinge region of the kinase.

Caption: this compound in synthesis.

References

The Reactive Landscape of Substituted Aminopyridines: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, reactivity, and biological significance of substituted aminopyridines, offering a critical resource for chemists and pharmacologists.

Substituted aminopyridines are a cornerstone of modern medicinal chemistry and materials science. Their unique electronic properties, arising from the interplay between the electron-donating amino group and the electron-deficient pyridine ring, govern a rich and varied reactivity. This guide provides a comprehensive technical overview of the synthesis, electronic effects, and reaction mechanisms pertinent to this important class of heterocyclic compounds. Detailed experimental protocols, quantitative data, and visual representations of key concepts are presented to facilitate a deeper understanding and practical application of aminopyridine chemistry.

Synthetic Strategies for Accessing Substituted Aminopyridines

The regioselective introduction of an amino group onto a pyridine ring can be achieved through several powerful synthetic methodologies. The choice of method often depends on the desired substitution pattern and the nature of other functional groups present on the pyridine scaffold.

Nucleophilic Amination of Pyridines

The Chichibabin Reaction: A classic method for the direct amination of pyridines, the Chichibabin reaction involves the treatment of a pyridine derivative with sodium amide (NaNH₂) or a related strong base.[1] The reaction proceeds via nucleophilic attack of the amide anion at the electron-deficient C2 or C6 positions, followed by the elimination of a hydride ion.[2] While historically significant, the reaction often requires harsh conditions and may result in mixtures of regioisomers, particularly with substituted pyridines.[1][3]

Experimental Protocol: A Modern Approach to the Chichibabin Reaction

The following protocol describes a modified Chichibabin-type reaction with enhanced reactivity and milder conditions using a NaH-iodide composite.[4]

Materials:

-

Substituted pyridine (0.5 mmol)

-

Primary amine (1.0 mmol)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 3.0 equiv)

-

Lithium iodide (LiI, 2.0 equiv)

-

Anhydrous tetrahydrofuran (THF), 0.5 mL

Procedure:

-

To a dry sealed tube under an inert atmosphere (e.g., argon or nitrogen), add the substituted pyridine, primary amine, NaH, and LiI.

-

Add anhydrous THF via syringe.

-

Seal the tube and heat the reaction mixture to 85 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Safety Precautions: Sodium amide and sodium hydride are highly reactive and water-sensitive reagents.[1][5][6] Handle these reagents under an inert atmosphere and wear appropriate personal protective equipment, including a fire-retardant lab coat, safety goggles, and gloves.[5][7] Reactions should be performed in a well-ventilated fume hood.[6]

Synthesis from Pyridine N-Oxides

The activation of the pyridine ring through N-oxidation provides a versatile and regioselective route to 2-aminopyridines. The N-oxide functionality enhances the electrophilicity of the C2 and C6 positions, facilitating nucleophilic attack by amines.

Experimental Protocol: Synthesis of 2-Aminopyridines from Pyridine N-Oxides

This protocol is adapted from a method utilizing an activated isocyanide for the amination of pyridine N-oxides.[8]

Materials:

-

Substituted pyridine N-oxide (1.0 equiv)

-

Benzyl isocyanide (1.0 equiv)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.0 equiv)

-

Acetonitrile (MeCN) and Dimethylformamide (DMF) (3:1 mixture)

-

1 M Hydrochloric acid (HCl)

-

Tetrahydrofuran (THF)

Procedure:

-

In a reaction vessel, dissolve the substituted pyridine N-oxide, benzyl isocyanide, and TMSOTf in the MeCN/DMF solvent mixture (0.1 M based on the N-oxide).

-

Heat the reaction mixture to 105 °C for 4 hours under an inert atmosphere.

-

After cooling, concentrate the reaction mixture to remove volatile organics.

-

To the residue, add 1 M HCl and THF and stir at 50 °C until the intermediate N-formylaminopyridine is completely hydrolyzed to the desired 2-aminopyridine (monitor by TLC or LC-MS).

-

Neutralize the reaction mixture with a suitable base (e.g., saturated aqueous sodium bicarbonate) and extract the product with an organic solvent.

-

Dry the combined organic extracts, concentrate, and purify the product by chromatography.

Palladium-Catalyzed Amination

The Buchwald-Hartwig amination has emerged as a powerful and general method for the formation of C-N bonds, including the synthesis of aminopyridines from halopyridines.[9][10] This reaction typically employs a palladium catalyst in conjunction with a specialized phosphine ligand and a base.

Table 1: Comparison of Yields for Palladium-Catalyzed Amination of 3-Bromo-2-aminopyridine with Secondary Amines

| Entry | Amine | Catalyst System | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ / RuPhos | 83 |

| 2 | 2,6-Dimethylmorpholine | Pd₂(dba)₃ / RuPhos | 79 |

| 3 | Thiomorpholine | Pd₂(dba)₃ / RuPhos | 85 |

| 4 | Pyrrolidine | Pd₂(dba)₃ / RuPhos | 65 |

| 5 | Piperidine | Pd₂(dba)₃ / RuPhos | 81 |

Data adapted from a study on the palladium-catalyzed amination of 3-halo-2-aminopyridines.[9] Reaction conditions: 3-bromo-2-aminopyridine (1 mmol), amine (1.5 mmol), Pd₂(dba)₃ (2 mol %), RuPhos (4 mol %), LiHMDS (2.5 mmol), THF, 65 °C, 12 h.

Reactivity of Substituted Aminopyridines

The reactivity of the aminopyridine ring is dictated by the electronic interplay of the amino substituent and the pyridine nitrogen. The amino group, being a strong electron-donating group, increases the electron density of the pyridine ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack than pyridine itself. Conversely, the electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic substitution compared to aniline.

Electrophilic Aromatic Substitution

Electrophilic substitution on the aminopyridine ring is a key transformation for further functionalization. The position of substitution is highly dependent on the location of the amino group and the reaction conditions.

Nitration: The nitration of aminopyridines typically requires careful control of reaction conditions to prevent over-oxidation and to achieve regioselectivity. For instance, the nitration of 2-aminopyridine with a mixture of nitric and sulfuric acid can yield a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine.[10]

Experimental Protocol: Nitration of 2-Aminopyridine

This protocol describes a general procedure for the nitration of 2-aminopyridine.[11][12]

Materials:

-

2-Aminopyridine

-

Concentrated sulfuric acid

-

Concentrated nitric acid

-

Ice

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Slowly add 2-aminopyridine to the cold sulfuric acid with stirring, maintaining a low temperature.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the solution of 2-aminopyridine in sulfuric acid, keeping the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitor by TLC).

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Neutralize the solution with a base (e.g., aqueous ammonia) to fully precipitate the nitrated aminopyridines.

-

Filter the solid, wash with cold water, and dry.

-

Separate the isomers (e.g., 2-amino-3-nitropyridine and 2-amino-5-nitropyridine) by fractional crystallization or chromatography.

Bromination: The bromination of aminopyridines can be achieved using various brominating agents, such as bromine in acetic acid or N-bromosuccinimide (NBS). The regioselectivity is again influenced by the position of the amino group.

Nucleophilicity of the Amino and Pyridine Nitrogens

Aminopyridines possess two nucleophilic centers: the exocyclic amino nitrogen and the endocyclic pyridine nitrogen. The relative nucleophilicity of these two sites is a crucial factor in determining the outcome of reactions with electrophiles. Alkylation, for example, can occur at either nitrogen, and the regioselectivity can often be controlled by the reaction conditions.

Quantitative Analysis of Substituent Effects

The electronic effect of substituents on the reactivity of the aminopyridine ring can be quantified by examining their influence on the basicity of the molecule, as measured by the pKa of its conjugate acid. Electron-donating groups increase the electron density on the pyridine nitrogen, making it more basic and resulting in a higher pKa. Conversely, electron-withdrawing groups decrease the basicity and lower the pKa.

Table 2: pKa Values of Selected Substituted Aminopyridines

| Compound | pKa |

| Pyridine | 5.25 |

| 2-Aminopyridine | 6.86[13] |

| 3-Aminopyridine | 6.0[13] |

| 4-Aminopyridine | 9.17[13] |

| 2-Amino-3-methylpyridine | 7.15 |

| 2-Amino-5-methylpyridine | 7.05 |

| 2-Amino-5-chloropyridine | 5.45 |

| 4-Dimethylaminopyridine | 9.70 |

Note: pKa values can vary slightly depending on the measurement conditions.

The Hammett equation provides a linear free-energy relationship that can be used to correlate the reaction rates and equilibrium constants of reactions involving substituted aromatic compounds. For substituted pyridines, the Hammett plot of log(K/K₀) versus the substituent constant (σ) can provide valuable insights into the reaction mechanism and the sensitivity of the reaction to electronic effects.[14]

Role in Drug Development and Biological Systems

The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[15] Its ability to form key hydrogen bonds and other interactions with biological targets, combined with its favorable physicochemical properties, makes it an attractive building block for drug design.

Kinase Inhibitors

Aminopyridine derivatives have been extensively explored as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.

EGFR Inhibitors: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[16] Mutations in EGFR can lead to its constitutive activation and are implicated in several cancers. Aminopyridine-based compounds have been developed as potent EGFR inhibitors.

CDK Inhibitors: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle.[17] Their aberrant activity is a hallmark of many cancers. Aminopyridine derivatives have been successfully designed to inhibit specific CDKs, leading to cell cycle arrest and apoptosis in cancer cells.

MAP4K4 Inhibitors: Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is involved in various signaling pathways that regulate cell migration, invasion, and inflammation.[18][19] Aminopyridine-based inhibitors of MAP4K4 are being investigated for their therapeutic potential in cancer and inflammatory diseases.

Ion Channel Modulators

Aminopyridines are well-known modulators of various ion channels, particularly voltage-gated potassium (Kv) and calcium (Cav) channels.[20][21][22]

Potassium Channel Blockers: 4-Aminopyridine, for example, is a clinically used drug that blocks Kv channels.[20] By inhibiting the repolarizing potassium current, it prolongs the action potential duration, which can enhance neurotransmitter release at the neuromuscular junction.

Calcium Channel Modulators: Some aminopyridine derivatives have been shown to modulate the activity of voltage-gated calcium channels, often through interaction with the auxiliary β subunit.[22] This can have significant effects on cellular processes that are dependent on calcium influx, such as neurotransmitter release and muscle contraction.

Conclusion